The synthesis of Snakin-Z typically involves solid-phase peptide synthesis techniques. The peptide is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the stepwise addition of amino acids to form the desired sequence. The synthesis process includes:
The final product can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure correct molecular weight and structure.
Snakin-Z features a unique molecular structure characterized by multiple disulfide bonds that contribute to its stability and function. The presence of cysteine residues allows for the formation of these disulfide bridges, which are critical for maintaining the three-dimensional conformation necessary for its biological activity.
The molecular weight of Snakin-Z is approximately 3,400 Da, and its sequence includes several conserved motifs typical of antimicrobial peptides . Structural analysis through techniques like X-ray crystallography or nuclear magnetic resonance can reveal detailed information about its conformation.
The primary chemical reactions involving Snakin-Z pertain to its interactions with microbial membranes. As an antimicrobial peptide, it disrupts bacterial cell membranes through various mechanisms:
These interactions result in increased permeability of the microbial cell membrane, ultimately leading to cell lysis and death .
The mechanism of action of Snakin-Z involves several steps:
Research indicates that Snakin-Z exhibits broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
Snakin-Z exhibits several notable physical and chemical properties:
These properties make Snakin-Z an attractive candidate for applications in food preservation and agricultural biotechnology .
Snakin-Z has several potential applications:
Snakin-Z, identified from Zizyphus jujuba (jujube) fruits, belongs to the Snakin/Gibberellic Acid-Stimulated in Arabidopsis (GASA) protein family—a class of cysteine-rich antimicrobial peptides (AMPs) ubiquitous in higher plants [2] [5]. This family shares evolutionary conservation across diverse plant species, including potato (Snakin-1/Snakin-2), Arabidopsis (GASA1–15), and rice (OsGASR). Phylogenetically, Snakin-Z clusters within Subfamily III of the Snakin/GASA proteins, characterized by tissue-specific expression in reproductive organs and involvement in defense responses [3] [8]. The Snakin/GASA family evolved from a common ancestral gene, with sequence diversification driven by segmental duplications and positive selection pressures to enhance functional specialization in pathogen defense [1] [7].
Table 1: Phylogenetic Classification of Snakin-Z
Feature | Classification |
---|---|
Protein Family | Snakin/GASA |
Subfamily | III (Defense-oriented clade) |
Conserved Domain | GASA (PF02704) |
Homologs | Potato Snakin-1, Arabidopsis GASA4 |
Evolutionary Drivers | Segmental duplication, balancing selection |
Snakin-Z is a 31-amino acid peptide (molecular weight: 3.32 kDa) with the primary sequence: CARLNCVPKGTSGNTETCPCYASLHSCRKYG [3]. Its structure includes:
XnCX₃CX₂RCX₈₋₉CX₃CX₂CCX₂CXCVPXGX₂GNX₃CPCYX₁₀₋₁₄KCP
(where X = any amino acid, R = arginine). The cysteine spacing is critical for disulfide bond formation and antimicrobial activity [5] [8]. Table 2: Conserved Motifs in Snakin-Z
Domain | Sequence Features | Biological Role |
---|---|---|
Signal Peptide | 18 hydrophobic residues (e.g., CARLN) | Cellular secretion |
Variable Region | High glycine/proline content (e.g., KGTSGNT) | Structural flexibility |
GASA Domain | 12 cysteines; "CX₃CX₂RC" motif | Disulfide bond formation & stability |
The 12 cysteines in Snakin-Z form six disulfide bonds, creating a rigid scaffold resistant to thermal, proteolytic, and pH-induced denaturation [10]. Computational modeling predicts a disulfide connectivity pattern of:
Snakin-Z exhibits distinct structural and functional differences compared to other plant AMPs:
Table 3: Snakin-Z vs. Other Plant AMPs
Peptide Class | Cysteine Count | Net Charge | Key Targets | Unique Feature |
---|---|---|---|---|
Snakin-Z | 12 | +3.5 | Fungi, Gram+ bacteria | Helix-turn-helix motif |
Defensins | 8 | +5 to +9 | Fungi, Gram+ bacteria | β-sheet scaffold |
Thionins | 6 | +7 to +10 | Bacteria, fungi | β-hairpin structure |
Lipid Transfer Proteins | 8 | +5 to +9 | Bacteria, fungi | Lipid-binding pocket |
All compound names mentioned: Snakin-Z, Snakin-1, Snakin-2, GASA4, Defensins, Thionins, Lipid Transfer Proteins, Cyclotides.
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